Dispiro[4.1.4.1]dodecan-6-one
Description
Overview of Spirocyclic Systems and their Significance in Chemical Research
Spirocyclic systems are a class of organic compounds where two rings are connected through a single, shared atom, known as the spiro atom. tandfonline.combldpharm.com This structural feature imparts a distinct three-dimensional geometry, which is a significant departure from the often-planar structures of many aromatic and heteroaromatic systems. tandfonline.com The inherent rigidity and defined conformations of spirocycles, particularly those with smaller ring sizes, make them valuable scaffolds in various areas of chemical research. tandfonline.com
The significance of spirocyclic systems is particularly pronounced in medicinal chemistry and drug discovery. The introduction of a spirocyclic motif can influence a molecule's properties in several beneficial ways. It can restrict the conformational flexibility of a molecule, potentially leading to a better fit with a biological target. ontosight.ai Furthermore, the incorporation of spirocycles can modulate key physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability. bldpharm.comontosight.airesearchgate.net The increased sp³ character of spiro-containing compounds is often associated with a higher likelihood of success in clinical development. bldpharm.com Consequently, spirocyclic scaffolds are found in a variety of approved drugs and are actively being explored for the development of new therapeutic agents targeting a wide range of diseases. ontosight.ainih.gov
The Role of Dispiro[4.1.4.1]dodecan-6-one within the Context of Complex Molecular Architectures
This compound is a specific spirocyclic ketone with the molecular formula C₁₂H₁₈O. oup.com Its structure consists of two cyclopentane (B165970) rings and a central cyclobutane (B1203170) ring, with the ketone group located on the cyclobutane ring. The spiro atoms connect the central cyclobutane ring to the two cyclopentane rings. This particular arrangement makes it a valuable building block for constructing more intricate and sterically demanding molecular architectures.
The synthesis of this compound has been reported through the desulfurization of its corresponding dithioketal derivative using Raney nickel. oup.com Research has shown that this compound can undergo photochemical ring expansion reactions. For instance, when irradiated in methanol (B129727), it can form a ring-expanded acetal (B89532) via an oxacarbene intermediate. oup.com This reactivity highlights its potential as a precursor for generating novel and complex cyclic systems that would be challenging to synthesize through other methods. Its dione (B5365651) analogue, Dispiro[4.1.4.1]dodecane-6,12-dione, has also been a subject of study, particularly in the context of its reduction and other chemical transformations. researchgate.netacs.org
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Dispiro[4.1.4.1]dodecane-6,12-dione |
| Molecular Formula | C₁₂H₁₈O | C₁₂H₁₆O₂ |
| Molecular Weight | 178.27 g/mol | 192.25 g/mol |
| Boiling Point | 81-82 °C at 3 Torr oup.com | 363.2 °C at 760 mmHg chemnet.com |
| Appearance | Not specified | Not specified |
| CAS Number | Not specified in provided results | 5011-61-0 chemnet.com |
Current Research Trends and Unexplored Avenues in this compound Chemistry
Current research trends in chemistry are increasingly focused on the development of novel synthetic methodologies and the exploration of unique chemical spaces. akinik.comroutledge.com The study of spirocyclic compounds aligns well with these trends, as their synthesis often presents interesting challenges and their structures offer access to new molecular geometries. researchgate.net While specific research on this compound appears to be somewhat specialized, the broader field of dispiroketone and spirocycle chemistry is active.
Recent research in related areas includes the synthesis and biological evaluation of novel dispiro-indolinones for their anticancer activity, demonstrating the continued interest in spirocyclic scaffolds for medicinal applications. mdpi.com Furthermore, the study of sulfur-containing analogues and their reactions highlights the diverse chemistry that can be explored starting from spirocyclic ketones. mdpi.com
Unexplored avenues for this compound chemistry could include:
Asymmetric Synthesis: Developing enantioselective methods for its synthesis to provide access to chiral spirocyclic building blocks.
Derivatization and Functionalization: Exploring a wider range of chemical transformations of the ketone and the hydrocarbon framework to create a library of novel spiro compounds.
Application in Materials Science: Investigating the potential incorporation of this rigid, three-dimensional scaffold into polymers or other materials to influence their physical properties.
Computational Studies: Utilizing computational chemistry to better understand its conformational preferences and predict its reactivity in various chemical processes. unisi.ac.id
The continued exploration of the chemistry of this compound and related spirocyclic systems holds promise for advancing our understanding of complex molecular architectures and for the development of new molecules with valuable applications.
Structure
3D Structure
Properties
CAS No. |
57479-49-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
dispiro[4.1.47.15]dodecan-12-one |
InChI |
InChI=1S/C12H18O/c13-10-11(5-1-2-6-11)9-12(10)7-3-4-8-12/h1-9H2 |
InChI Key |
UDZDOGUHZFHGES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Studies of Dispiro 4.1.4.1 Dodecan 6 One Derivatives
Photochemical Transformations and Elucidation of Reaction Mechanisms
The absorption of light energy by dispiro[4.1.4.1]dodecan-6-one derivatives can induce electronic transitions that lead to a variety of chemical transformations. These photochemical reactions have been a key area of research, with a focus on understanding the underlying mechanisms and the factors that control product formation.
Oxacarbene-Mediated Ring Expansion Mechanisms
The photochemical irradiation of this compound in methanol (B129727) has been shown to result in a ring expansion reaction. rsc.org This transformation proceeds through the formation of an oxacarbene intermediate. When a degassed solution of this compound was irradiated at -70 °C, a smooth ring expansion occurred to predominantly yield the corresponding ring-expanded acetal (B89532). oup.com The proposed mechanism involves an initial α-cleavage of the cyclobutanone (B123998) ring, followed by the formation of the oxacarbene, which is then trapped by the methanol solvent to give the final acetal product. rsc.orgoup.com This type of photochemical ring expansion via an oxacarbene intermediate is a known process for cyclic ketones. acs.org
| Reactant | Conditions | Major Product | Yield |
| This compound | hv, Methanol, -70°C, 10 hr | Ring-expanded acetal | 80% oup.com |
Influence of Spiro Ring Size and Substituents on Photoreactivity
The size and nature of the spiro rings in dispiro compounds have a significant impact on their photochemical reactivity. In the case of this compound, the presence of the spiro five-membered rings is thought to influence the stability of the 1,4-biradical intermediate that forms after the initial α-cleavage. oup.com This stabilization is believed to enhance the efficiency of the ring expansion process. The choice of spiro substituents can be a determining factor in whether photo-ring expansion occurs, even in related dispiro substituted cyclobutane-1,3-diones. oup.com
The ultraviolet absorption spectra of dispiro cyclobutane-1,3-diones exhibit two distinct n-π* transitions, which are attributed to 1,3-π interactions in the excited states. A regular increase in the absorption maximum is observed with decreasing spiro ring size, further indicating the electronic influence of the spirocyclic system. oup.com
Solid-State Photodimerization Phenomena
In the solid state, the photochemical behavior of dispiro compounds can differ significantly from that in solution. The crystal packing arrangement plays a crucial role in determining the outcome of the reaction. scispace.com While specific studies on the solid-state photodimerization of this compound are not extensively detailed in the provided search results, related dispiro compounds have been shown to undergo photodimerization. For instance, 2,9-diacetyl-2,9-diaza-3,4:10,11-dibenzo-6,12-bis-(2-furyl)-dispiro[4.1.4.1]dodecan-1,8-dione has been synthesized through a solid-state photoaddition reaction. acs.org
The photodimerization of olefins in the solid state is a well-established process that can lead to the formation of cyclobutane (B1203170) derivatives. nih.govmdpi.com The stereochemistry of the resulting photodimer is often dictated by the topochemical arrangement of the monomer units in the crystal lattice. scispace.commdpi.com
Thermal and Catalytic Reaction Pathways
In addition to photochemical reactions, this compound derivatives can undergo transformations under thermal conditions or in the presence of catalysts. These reactions provide alternative routes to novel molecular architectures.
Cycloaddition Reactions (e.g., [2+2] cycloadditions)
Derivatives of this compound have been utilized as substrates in cycloaddition reactions. For example, 12-thioxo-dispiro[4.1.4.1]dodecan-6-one has been employed in [3+2] cycloaddition reactions with in situ-generated thiocarbonyl S-methanides. researchgate.netbeilstein-journals.org These reactions are a valuable tool for the synthesis of sulfur-containing heterocyclic compounds.
Furthermore, the ene-ene [2+2] cycloaddition of a related compound, 2-benzyl-5-benzylidenecyclopentanone, which can form a dispiro[4.1.4.1]dodecan-4,11-dione derivative, proceeds spontaneously in solution to yield cyclobutane derivatives. researchgate.net This highlights the potential for dispiro systems to participate in [2+2] cycloaddition reactions, a fundamental process in organic synthesis for the construction of four-membered rings. mdpi.com
Nucleophilic Attack and Subsequent Condensation Pathways
The reactivity of spirocyclic ketones, including derivatives of this compound, is significantly influenced by the steric environment of the carbonyl group. Nucleophilic attack is a primary reaction pathway, with the regioselectivity of the attack being dependent on the nature of the nucleophile. Generally, most nucleophiles add to the least sterically hindered C6 position. nih.gov This initial addition can be followed by a variety of condensation pathways, leading to more complex molecular architectures.
Studies on analogous strained spiro systems have shown that diverse nucleophiles such as alcohols, acetate, and sodium thiophenoxide preferentially attack the carbonyl carbon to yield α-substituted ketone products. nih.gov However, the use of organometallic reagents or other Lewis acidic nucleophiles can alter the reaction pathway. nih.gov For instance, reagents like diisobutylaluminium hydride (DIBAl-H) or trimethylsilyl (B98337) azide (B81097) (TMSN₃) have been observed to induce ring-opening reactions in related strained spirocycles containing epoxides, a pathway facilitated by the Lewis acidic nature of the aluminum or silicon atom. nih.gov These findings suggest that the reaction pathways of this compound derivatives can be selectively directed by the careful choice of nucleophilic reagent.
Multicomponent domino reactions, such as the Knoevenagel/Michael/cyclization sequence, represent another significant condensation pathway for constructing complex spiro compounds from simpler precursors. mdpi.com These reactions, often catalyzed, allow for the efficient assembly of spirocyclic frameworks in a single synthetic operation. mdpi.com
Reactivity of Thioxo-dispiro[4.1.4.1]dodecan-6-one and Related Sulfur Heterocycles
The replacement of the carbonyl oxygen in this compound with sulfur to form 12-thioxo-dispiro[4.1.4.1]dodecan-6-one introduces unique reactivity, particularly in the realm of sulfur chemistry. beilstein-journals.orgbeilstein-journals.org This sterically crowded thioketone serves as a precursor for generating highly reactive sulfur-centered intermediates. researchgate.netresearchgate.net The thermal decomposition of related 1,3,4-thiadiazolines derived from this thioketone has been shown to produce thiocarbonyl S-methanides, which are versatile 1,3-dipoles used in cycloaddition reactions. beilstein-journals.orgbeilstein-journals.org
The reaction of thioketones with elemental sulfur (S₈) provides a direct route to sulfur-rich heterocycles. nih.gov Fluoride (B91410) anions, delivered from sources like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), have been demonstrated to be effective activators for elemental sulfur. nih.gov In these reactions, the fluoride ion attacks the S₈ ring to generate nucleophilic fluoropolysulfide anions (FSₓ⁻) in situ. nih.gov
These fluoropolysulfide anions then react with the C=S bond of the thioketone. nih.gov The reaction proceeds via a carbophilic addition, leading to the formation of dithiirane (B14625396) intermediates. These intermediates can subsequently dimerize in a stepwise fashion to yield 1,2,4,5-tetrathianes. nih.gov In the case of 12-thioxo-dispiro[4.1.4.1]dodecan-6-one, this pathway would lead to the corresponding dispiro-1,2,4,5-tetrathiane derivative. These reactions are typically performed under mild conditions and offer an efficient method for synthesizing sulfur-rich heterocyclic compounds. nih.gov
| Reactant | Reagent | Catalyst | Primary Product Type | Ref |
| Thioketone (e.g., 12-thioxo-dispiro[4.1.4.1]dodecan-6-one) | Elemental Sulfur (S₈) | TBAF or CsF | 1,2,4,5-Tetrathiane (B1204082) | nih.gov |
Thiosulfines, also known as thiocarbonyl S-sulfides, are plausible intermediates in the sulfurization of thioketones. nih.gov In reactions involving triphenylphosphine (B44618) (PPh₃) as a catalyst, sulfur transfer occurs from in-situ generated triphenylphosphine polysulfides to the thioketone's C=S group, forming the thiosulfine intermediate. nih.gov This intermediate can then undergo further reactions, such as 1,5-dipolar electrocyclization in the case of α,β-unsaturated thioketones, to form stable heterocycles like 3H-1,2-dithioles. nih.gov
In fluoride-catalyzed sulfurizations, the key intermediates are dithiiranes, which exist in equilibrium with their ring-opened diradical or zwitterionic forms. nih.gov This ring-opened species is structurally related to a thiosulfine and is central to the subsequent dimerization that forms the stable 1,2,4,5-tetrathiane product. nih.gov The stability and reaction pathway of this intermediate dictate the final product distribution. nih.gov
Unconventional Reaction Pathways and Silicon-Containing Spiro Compounds
The incorporation of silicon into spirocyclic frameworks opens up unconventional reaction pathways that are not typically observed in their purely organic counterparts. The unique electronic properties and Lewis acidity of silicon enable novel molecular rearrangements and reactivity patterns. nih.govmdpi.com
Recent studies have revealed unconventional reaction pathways involving mixed-valent silaiminyl-silylene systems. nih.govfigshare.comacs.org The reaction of a silaiminyl-silylene, [LSi-Si(NDipp)L] (where L is an amidinate ligand), with various substituted internal alkynes does not follow the expected 1,2-addition pathway. nih.govfigshare.com Instead, the reaction proceeds via an unconventional insertion of the alkyne into one of the amidinate ligands. nih.govacs.org This insertion is followed by a migration of a substituent group from the ligand to bridge the two silicon atoms, resulting in the formation of diverse, expanded silacycles. nih.govfigshare.com This novel reaction pathway highlights the complex reactivity of low-valent silicon species and provides a new method for synthesizing silicon-containing heterocyclic and spirocyclic structures. nih.govacs.org
| Silaiminyl-Silylene Reactant | Alkyne Reactant (R₁-C≡C-R₂) | Product Type | Ref |
| [LSi-Si(NDipp)L] | R₁ = Ph, R₂ = Ph | Expanded Silacycle | nih.govfigshare.comacs.org |
| [LSi-Si(NDipp)L] | R₁ = SiMe₃, R₂ = Ph | Expanded Silacycle | nih.govfigshare.comacs.org |
| [LSi-Si(NDipp)L] | R₁ = SiMe₃, R₂ = C≡CSiMe₃ | Expanded Silacycle | nih.govfigshare.comacs.org |
Electromerism, also known as valence tautomerism, involves the switching of electronic distributions between a central element and its redox-active ligands. nih.gov This phenomenon has been demonstrated in silicon chemistry, where the Lewis acidity of a silicon center can be exploited to trigger reversible electronic rearrangements. nih.govresearchgate.net
In a notable example, a redox-active bis(phosphanyl-amidophenolato)silane ligand was used to achieve Pd(0)/Pd(II) electromerism. nih.gov A strong, Z-type interaction between the Lewis acidic silicon center and the palladium atom stabilizes the Pd(0) state. nih.govresearchgate.net However, the coordination of an external Lewis base to the silicon atom disrupts this interaction. nih.gov This disruption triggers an intramolecular rearrangement, leading to the Pd(II) state with a reduced ligand. nih.govresearchgate.net This process introduces a novel mechanism for switching spin states by combining the ambiphilicity and redox activity of the silicon-containing ligand. nih.gov Similarly, the reversible C-H bond silylation mediated by a neutral silicon Lewis acid and a Brønsted base operates through a frustrated Lewis pair (FLP) mechanism, which can be reversed by the addition of a silaphilic donor. nih.gov
Stereochemical Principles and Analysis in Dispiro 4.1.4.1 Dodecan 6 One Systems
Chirality of the Spiro Skeleton
Spiro compounds can exhibit chirality even in the absence of traditional stereocenters (asymmetric carbon atoms). wikipedia.org This chirality often arises from the inherent three-dimensional arrangement of the rings around the spiro atom, a property known as axial or helical chirality. wikipedia.orgstackexchange.com The rigid, non-planar connection of the rings prevents them from being superimposable on their mirror images. wikipedia.org The spiro atom itself can be a source of chirality if the two rings are considered as different substituents and the pathways around the rings are non-identical. wikipedia.org
While Dispiro[4.1.4.1]dodecan-6-one is a carbocyclic system, the principles of axial and helical chirality are well-illustrated by heteroatomic analogues like spiro-1,3-dioxanes. rsc.org In these systems, the spirocyclic structure creates a chiral axis. wikipedia.org The lack of planarity in the ring system gives rise to axial chirality, resulting in enantiomeric pairs that differ only in the right- versus left-handed "twist" of the rings. wikipedia.org This is analogous to the chirality seen in allenes and sterically hindered biaryls. wikipedia.org
Furthermore, certain trispiro derivatives have been reported to exhibit helical chirality, a feature not commonly reported for spiranes. rsc.org A spatial analysis of these molecules showed a helix that returns to its original configuration after every eight six-membered rings. The assignment of the absolute configuration for these complex chiral systems can be designated using P (plus) for a right-handed helix and M (minus) for a left-handed helix. makingmolecules.com
| Chirality Type | Description | Example System |
|---|---|---|
| Axial Chirality | Chirality arising from a non-planar arrangement of groups about an axis of chirality. wikipedia.org Results in a right- vs. left-handed twist. wikipedia.org | Spiro[5.5]undecane derivatives, Spiro-1,3-dioxanes. rsc.org |
| Helical Chirality | Chirality of a molecule with a screw-shaped geometry. wikipedia.org Described by P/M notation. makingmolecules.com | Trispiro derivatives, Helicenes. rsc.orgmakingmolecules.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the complex stereochemistry of spiro compounds. researchgate.net In a chiral environment, chemically equivalent protons can become magnetically non-equivalent, a phenomenon known as diastereotopicity. masterorganicchemistry.commasterorganicchemistry.com For instance, the two protons of a CH2 group in a chiral molecule are diastereotopic and will typically exhibit different chemical shifts and couple to each other, often resulting in a complex multiplet. masterorganicchemistry.com
The influence of the spiro skeleton's chirality can be observed through the diastereotopicity of protons and carbon atoms in the rings. researchgate.net High-field ¹H and ¹³C NMR spectroscopic analysis can reveal different signals for diastereotopic protons and carbons. Variable-temperature NMR experiments can also be employed to study the mobility of the rings and the interconversion between different stereoisomers. rsc.org In some spiro-1,3-dioxanes, the diastereotopicity of protons (ΔδH) has been evaluated to be between 0.06 and 0.10 ppm, and for carbons (ΔδC) between 0.06 and 0.21 ppm.
Conformational Preferences and Dynamics of Dispiro Rings
The conformational analysis of six-membered rings in spiro systems is well-documented, particularly for spiroketals. beilstein-journals.orgbeilstein-journals.orgorkg.org These six-membered rings typically adopt a chair conformation to minimize torsional and steric strain. researchgate.net In spiroketal systems, there can be an equilibrium between two chair conformations, with the stability often influenced by the anomeric effect. beilstein-journals.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranoid ring to prefer an axial orientation, which is electronically stabilizing. illinois.edu While this compound lacks the oxygen atoms of a spiroketal, the principle of adopting a stable chair-like conformation for the central six-membered ring to minimize steric interactions remains relevant. The five-membered cyclopentane (B165970) rings are more flexible and likely adopt envelope or twist conformations to relieve ring strain.
The introduction of substituents onto the dispiro skeleton can have a profound impact on the conformational equilibrium. The stability of spiro compounds can be highly dependent on the nature of the attached substituents. nih.gov Steric bulk is a major factor; large substituents will preferentially occupy positions that minimize unfavorable steric interactions, such as equatorial positions in a chair conformation.
In spirodiazaselenuranes, for example, aromatic substituents are known to play a crucial role in stabilizing the Se-N bonds. nih.gov Replacing these with more flexible benzyl or alkyl groups significantly reduces the stability of the spiro compound. nih.gov Similarly, in the this compound system, substituents would be expected to influence the preferred conformation of the rings and could potentially lock the system into a specific conformation, thereby affecting its flexibility and reactivity. nih.gov
Stereoselective Synthesis and Control in this compound Derivatization
The construction of the complex, three-dimensional architecture of dispiro compounds with high stereocontrol is a significant synthetic challenge. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities.
The synthesis of related dispiro compounds, such as Dispiro[4.1.4.1]dodecane-6,12-dione, has been reported. researchgate.netnih.gov General strategies for stereoselective synthesis that could be applied to this compound derivatives include intramolecular Mannich cyclizations, mdpi.com multicomponent reactions, and [3+2] cycloadditions. mdpi.com For example, a novel series of dispiro-oxindolopyrrolizidines were synthesized with high stereoselectivity via a one-pot, multi-component [3+2] cycloaddition reaction, creating four stereogenic centers in a controlled manner. mdpi.com
Another powerful strategy involves the use of high-pressure conditions to facilitate cycloaddition reactions that might otherwise be low-yielding due to sterically hindered or unstable substrates. This approach has been used in the synthesis of polyfunctionalized molecules from thiocarbonyl ylides, showcasing its utility in creating complex spirocyclic systems. researchgate.net The derivatization of the ketone at the 6-position or other positions on the carbocyclic framework would require careful selection of reagents and conditions to control the stereochemical outcome, taking into account the inherent conformational biases of the dispiro skeleton.
Diastereoselective Approaches in [3+2] Dipolar Cycloadditions
The [3+2] dipolar cycloaddition is a powerful and efficient method for constructing five-membered heterocyclic rings, often with a high degree of stereocontrol. This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile (e.g., an alkene) to form a cycloadduct. In the context of synthesizing complex dispiro compounds, this strategy has proven to be highly effective for establishing multiple stereocenters in a single, highly controlled step. nih.gov
A common approach involves the in situ generation of an azomethine ylide, for example, through the decarboxylative condensation of an isatin derivative with an α-amino acid. mdpi.com This reactive intermediate then undergoes a cycloaddition with a suitable dipolarophile. The diastereoselectivity of the reaction—the preferential formation of one diastereomer over others—is governed by the steric and electronic interactions between the dipole and the dipolarophile in the transition state.
For instance, in the three-component reaction between isatins, 1,2,3,4-tetrahydroisoquinoline, and 3-phenacylideneoxindoles, a [3+2] cycloaddition of the in situ generated azomethine ylide occurs with the exocyclic double bond of the 3-phenacylideneoxindole. nih.gov This process yields complex dispiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline-3′,3′′-indolines] with high regioselectivity and diastereoselectivity, as confirmed by NMR spectra and single-crystal X-ray analysis. nih.govnih.gov The reaction's high level of control is attributed to the sterically demanding nature of the reactants, which favors a specific approach trajectory of the ylide to the dipolarophile, minimizing steric hindrance in the transition state.
Research has demonstrated the successful synthesis of various dispirooxindoles using this methodology, with findings indicating that the substituents on the reactants can influence the reaction's efficiency.
Table 1: Diastereoselective Synthesis of Dispirooxindoles via [3+2] Cycloaddition
| Entry | Isatin Derivative (Substituent) | 3-Phenacylideneoxindole (Substituent) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | H | H | 86 | nih.gov |
| 2 | 5-Br | H | 89 | nih.gov |
| 3 | 5-Cl | H | 88 | nih.gov |
| 4 | 5-F | 4-OCH3 | 85 | nih.gov |
| 5 | H | 4-CH3 | 82 | nih.gov |
General Principles of Enantioselective Catalysis in Spiro Compound Synthesis
While diastereoselective methods are crucial for controlling relative stereochemistry, enantioselective catalysis is required to control the absolute stereochemistry, producing a single enantiomer of a chiral molecule. The synthesis of enantiomerically pure spiro compounds is a significant challenge due to the steric congestion around the quaternary spirocenter. acs.org Asymmetric catalysis provides an elegant solution by utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. acs.org
The fundamental principle of enantioselective catalysis lies in the use of a chiral catalyst that interacts with the substrate(s) to create a chiral environment. This interaction leads to the formation of diastereomeric transition states, one of which is energetically favored over the other. This energy difference directs the reaction pathway to preferentially form one enantiomer of the product. A variety of catalytic systems have been developed for the asymmetric synthesis of spiro compounds. nih.gov
Key Catalytic Strategies:
Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce enantioselectivity. Bifunctional catalysts, such as thioureas derived from natural products like rosin, have been successfully employed. acs.org These catalysts often possess both a hydrogen-bond donating moiety (the thiourea) and a basic site (e.g., a tertiary amine) that work in concert to activate and orient the substrates in a stereodefined manner. acs.org Chiral phosphoric acids and squaramides are other classes of organocatalysts widely used in combination with transition metal catalysis for synthesizing enantioenriched spiro compounds. nih.gov
Transition-Metal Catalysis: Chiral complexes of transition metals (e.g., palladium, rhodium, copper) are powerful tools for asymmetric synthesis. The chiral ligands coordinated to the metal center dictate the stereochemical outcome of the reaction. These methods are often employed in cycloadditions, rearrangements, and intramolecular alkylations to form the spirocyclic core. researchgate.net
Phase-Transfer Catalysis (PTC): In this approach, a chiral catalyst, often derived from cinchona alkaloids, facilitates the transfer of a reactant from one phase to another (e.g., from an aqueous phase to an organic phase). acs.org During this process, the catalyst forms a tight, chiral ion pair with the reactant, directing subsequent transformations to occur enantioselectively. This method has been applied to the synthesis of spirocyclic azetidine oxindoles with high enantiomeric ratios. acs.org
The effectiveness of an enantioselective catalyst is typically measured by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other.
Table 2: Examples of Enantioselective Catalysis in Spiro Compound Synthesis
| Reaction Type | Catalyst Type | Spiro Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Semipinacol Rearrangement | Cinchona Alkaloid | Spirocyclic Diketone | 84 | 77 | acs.org |
| [3+2] Dipolar Cycloaddition | Bifunctional Thiourea | Spirooxindole | 99 | 99 | acs.org |
| Intramolecular C-C Bond Formation | Chiral Phase-Transfer Catalyst | Spirocyclic Azetidine Oxindole | High | up to 96 (98:2 er) | acs.org |
| Transannular C-acylation | Triazolium Salt (Organo-cation) | Spirocyclic 1,3-diketone | Moderate to High | Moderate to High | rsc.org |
Advanced Spectroscopic and Structural Characterization of Dispiro 4.1.4.1 Dodecan 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural analysis of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For Dispiro[4.1.4.1]dodecan-6-one, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete assignment of its proton and carbon signals.
Application of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR Techniques
The ¹H NMR spectrum of this compound provides initial, yet broad, information about the proton environments. Early studies reported a complex multiplet between δ 1.32-1.90 ppm, corresponding to the sixteen protons of the two cyclopentyl rings, and a singlet at δ 1.98 ppm, attributed to the two protons on the cyclobutanone (B123998) ring adjacent to the spiro centers. oup.com However, for a detailed assignment, which is complicated by signal overlap, 2D NMR techniques are indispensable.
While specific 2D NMR data for this compound is not extensively published, the application of these techniques on analogous dispiro[4.1.4.1]dodecane derivatives provides a clear roadmap for its structural confirmation. researchgate.net
¹H-¹H Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks within the cyclopentyl rings. Cross-peaks in the COSY spectrum would reveal which protons are vicinally coupled, helping to trace the connectivity of the -CH₂- groups within each five-membered ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy is used to correlate directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of the carbon signals of the cyclopentyl and cyclobutanone rings based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly crucial for identifying the quaternary spiro carbons by observing correlations from the protons on the adjacent methylene (B1212753) groups of the cyclopentyl rings and the protons on the cyclobutanone ring. It would also confirm the position of the carbonyl group by showing correlations to nearby protons.
A hypothetical detailed assignment based on these techniques would differentiate the various methylene groups in the cyclopentyl rings, which are chemically non-equivalent due to their spatial relationship with the cyclobutanone ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Hypothetical ¹³C Chemical Shift (δ ppm) | Hypothetical ¹H Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|---|
| C=O (C6) | ~215-220 | - | - |
| Spiro-C (C5, C7) | ~50-60 | - | - |
| Cyclopentyl-CH₂ (α to spiro) | ~35-45 | ~1.7-1.9 | m |
| Cyclopentyl-CH₂ (β to spiro) | ~25-30 | ~1.4-1.6 | m |
| Cyclobutanone-CH₂ (C12) | ~40-50 | ~1.98 | s |
Variable Temperature NMR Studies for Conformational Dynamics
The cyclopentyl rings in this compound are not planar and can undergo conformational flexing, such as envelope or twist conformations. These dynamic processes can influence the appearance of the NMR spectrum. Variable Temperature (VT) NMR is a powerful technique to study such conformational dynamics. copernicus.org
From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational change can be calculated. This provides valuable thermodynamic data about the stability of different conformers and the flexibility of the spirocyclic system.
Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Ion Detection
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For this compound, electron impact (EI) mass spectrometry reveals a clear molecular ion peak and a characteristic fragmentation pattern.
The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 178, which confirms its molecular formula of C₁₂H₁₈O. oup.com The observed fragmentation pattern provides further structural evidence.
Table 2: Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 178 | [C₁₂H₁₈O]⁺ (Molecular Ion) | - |
| 150 | [M - CO]⁺ or [C₁₁H₁₈]⁺ | CO (Carbon monoxide) |
| 96 | [C₇H₁₂]⁺ | C₅H₆O |
| 83 | [C₆H₁₁]⁺ | C₆H₇O |
| 68 | [C₅H₈]⁺ | C₇H₁₀O |
The fragmentation can be rationalized by common fragmentation pathways for cyclic ketones. The loss of 28 amu to give the peak at m/z 150 is characteristic of the expulsion of a molecule of carbon monoxide (CO) from the cyclobutanone ring after initial ring opening. Further fragmentation likely involves rearrangements and cleavages of the cyclopentyl rings, leading to the observed smaller fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical structure. oup.com
Table 3: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2950, 2900 | C-H stretching | Aliphatic CH₂ |
| 1760 | C=O stretching | Ketone (in a four-membered ring) |
| 1440 | C-H bending | Aliphatic CH₂ |
| 1110, 1015 | C-C stretching | Cycloalkane skeleton |
The most prominent feature in the IR spectrum is the strong absorption band at 1760 cm⁻¹. This frequency is characteristic of the carbonyl (C=O) stretching vibration of a ketone within a strained four-membered ring (cyclobutanone). The higher wavenumber compared to a typical acyclic ketone (around 1715 cm⁻¹) is due to the increased ring strain. The absorptions at 2950 and 2900 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the cyclopentyl rings. The band at 1440 cm⁻¹ corresponds to the scissoring (bending) vibration of these CH₂ groups.
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information about the connectivity and conformation of a molecule in solution, X-ray crystallography offers the most definitive and precise determination of the molecular structure in the solid state.
Crystal Structure Analysis of Dispiro Compounds
A crystal structure for this compound itself has not been reported in the reviewed literature. However, X-ray crystal structure analyses of other dispiro compounds, including derivatives of the dispiro[4.1.4.1]dodecane framework, have been successfully performed. nih.gov
The general procedure for X-ray crystallography involves growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined.
A crystal structure analysis of this compound would provide a wealth of information, including:
Precise bond lengths and bond angles: This would allow for a detailed analysis of the geometry of the cyclobutanone and cyclopentyl rings, and how the spiro fusion affects these parameters.
Conformation of the rings: The exact solid-state conformation of the cyclopentyl rings (e.g., envelope or twist) would be determined.
Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces, which govern the solid-state properties of the compound.
Such data would be invaluable for computational modeling studies and for understanding the relationship between the structure and reactivity of this class of compounds.
Determination of Ring Annellation Conformation
The precise three-dimensional arrangement of the fused rings, or ring annellation conformation, in spirocyclic compounds like this compound is critical for understanding its reactivity and physical properties. The determination of this conformation relies on a combination of spectroscopic methods and crystallographic analysis.
While a definitive single-crystal X-ray diffraction study for this compound is not widely reported in the literature, the conformation can be inferred from spectroscopic data and comparison with structurally similar molecules. X-ray crystallography provides the most unambiguous determination of solid-state conformation, revealing precise bond lengths, angles, and the spatial relationship between the spiro-fused rings. wikipedia.org For related compounds, such as dispiro cyclobutane-1,3-diones, crystallographic studies have been instrumental in confirming their molecular geometry. acs.org
In the absence of crystallographic data for the title compound, spectroscopic techniques are the primary source of structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable insight into the molecular symmetry and the chemical environment of each atom. The reported 1H NMR spectrum of this compound in carbon tetrachloride shows a multiplet between δ 1.32–1.90 ppm for the sixteen protons of the two cyclopentane (B165970) rings and a singlet at δ 1.98 ppm for the two protons of the central cyclobutanone ring. oup.com This suggests a relatively symmetrical structure, though it does not by itself define the specific puckering or twist of the cyclopentane rings relative to the central four-membered ring.
Infrared (IR) spectroscopy confirms the presence of functional groups. The strong absorption band at 1760 cm-1 is characteristic of the carbonyl group (C=O) in a strained four-membered cyclobutanone ring. oup.com This high frequency is indicative of the ring strain inherent in the cyclobutanone moiety.
Detailed conformational analysis would typically involve advanced NMR techniques (like NOESY) to determine through-space proton proximities and computational modeling to identify the lowest energy conformations that are consistent with the experimental spectroscopic data.
Reported Spectroscopic Data for this compound
| Technique | Solvent/Medium | Observed Peaks/Signals | Reference |
|---|---|---|---|
| IR Spectroscopy | Neat | 2950, 2900, 1760, 1440, 1110, 1015 cm-1 | oup.com |
| 1H NMR Spectroscopy | CCl4 | δ 1.32—1.90 (m, 16H), 1.98 (s, 2H) | oup.com |
| Mass Spectrometry | - | m/e 178 (M+), 150, 96, 83, 68 | oup.com |
Application of Ultrafast Spectroscopy in Photochemical Reaction Monitoring
The study of photochemical reactions, which occur on extremely short timescales, has been revolutionized by ultrafast spectroscopy. nih.gov These techniques, such as femtosecond transient absorption spectroscopy, allow for the real-time observation of short-lived excited states and reaction intermediates, providing a detailed mechanistic picture of the transformation. diva-portal.orgberkeley.edu
The photochemistry of this compound has been shown to involve a significant ring-expansion reaction. When irradiated with a high-pressure mercury lamp in methanol (B129727) at -70 °C, the compound undergoes a transformation to yield a ring-expanded cyclic acetal (B89532) as the predominant product. oup.com This reaction is proposed to proceed through an oxacarbene intermediate, a highly reactive species that is an ideal candidate for investigation by ultrafast spectroscopy.
Hypothetical Application of Ultrafast Spectroscopy:
Excitation: A femtosecond laser pulse (the "pump" pulse) would excite the this compound molecules to an electronically excited state.
Probing: A second, time-delayed "probe" pulse, typically a broadband white-light continuum, passes through the sample. The absorption of this probe pulse is measured as a function of wavelength and time delay after the initial pump pulse.
Monitoring Intermediates: By varying the time delay, one could monitor the decay of the initial excited state of the ketone and the subsequent formation and decay of the key oxacarbene intermediate. The transient absorption spectrum of the oxacarbene would provide a unique spectroscopic signature, allowing its kinetics to be directly measured. This would enable researchers to determine the lifetime of the intermediate and the rates of competing processes, such as its reaction with the methanol solvent to form the final acetal product.
This level of detail is crucial for understanding the factors that control reaction efficiency and selectivity, which is not possible with conventional methods that only analyze the starting materials and final products. oup.com The insights gained from such studies are fundamental to the rational design of new photochemical reactions. beilstein-journals.org
Products of Photolysis of this compound in Methanol
| Product Name | Structure | Yield | Reference |
|---|---|---|---|
| Ring-Expanded Acetal (2-methoxy-1-oxaspiro[5.4]decane-6-spiro-1'-cyclopentane) | Cyclic acetal formed via ring expansion and trapping with methanol | 80% | oup.com |
Computational and Theoretical Investigations of Dispiro 4.1.4.1 Dodecan 6 One Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. DFT, in particular, has become a standard tool due to its balance of accuracy and computational efficiency.
In studies of related complex dispiro compounds, such as dispiro[cyclohexane-1,3′- rsc.orgresearchgate.nethw.ac.ukrsc.orgtetraoxane-6′,2′′-tricyclo[3.3.1.13,7]decan]-4-one, DFT calculations have been instrumental. rsc.org For instance, the B3LYP functional combined with a comprehensive basis set like 6-311++G(3df,3pd) is commonly employed to optimize molecular geometry and calculate vibrational frequencies. rsc.orgchemrxiv.org Such calculations for Dispiro[4.1.4.1]dodecan-6-one would elucidate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's kinetic stability and electronic excitation potential. Analysis of the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-deficient regions, identifying likely sites for nucleophilic and electrophilic attack.
Table 1: Representative DFT Methods for Analyzing Dispiro Ketone Analogs
| Method/Functional | Basis Set | Investigated Properties |
|---|---|---|
| DFT (B3LYP) | 6-311++G(3df,3pd) | Molecular structure, vibrational spectra, photochemical pathways. rsc.org |
| TD-DFT (CAM-B3LYP) | 6-311++G(d,p) | UV-Vis absorption spectra, electronic transitions. |
Computational modeling is essential for mapping out potential reaction pathways and identifying the associated transition states, which are critical for understanding reaction mechanisms and kinetics. weizmann.ac.il For a molecule like this compound, this could involve modeling its behavior under various conditions, such as photochemical excitation or reaction with nucleophiles/electrophiles.
For example, in the computational study of a dispiro tetraoxane, DFT calculations were used to map the potential energy surface for its photochemical decomposition. rsc.org The calculations showed that upon photoinduced cleavage of an O-O bond, a diradical intermediate is formed, which then rearranges to yield the final products. rsc.org By locating the transition state structures and calculating their energies, researchers can determine the activation barriers for different pathways, thereby predicting the most likely reaction mechanism. A similar approach for this compound could predict its reactivity, such as in rearrangement reactions or nucleophilic additions to the carbonyl group.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a view of the dynamic evolution of the system, allowing for the exploration of its conformational landscape.
For a flexible molecule like this compound, which contains two five-membered rings, MD simulations would be invaluable. The simulations would reveal the accessible conformations of the rings (e.g., envelope, twist) and the energetic barriers between them. This is achieved by running simulations for a sufficient length of time (from nanoseconds to microseconds) to ensure adequate sampling of the conformational space. u-tokyo.ac.jp Analysis of the resulting trajectory can provide information on structural parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of different parts of the molecule, respectively. acs.org Free energy landscapes can be constructed from these simulations to identify the most stable, low-energy conformations and the pathways for interconversion between them. acs.org
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description |
|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein/molecule structures, indicating conformational stability. acs.org |
| RMSF (Root-Mean-Square Fluctuation) | Reveals the flexibility of different regions of the molecule by measuring the fluctuation of each atom around its average position. acs.org |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over time. |
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds, which are crucial for structural stability and interactions. |
Theoretical Exploration of Spiro-Conjugation and its Electronic Implications
Spiro-conjugation is a type of electronic interaction that occurs between two perpendicular π-systems linked by a single sp³-hybridized spiro carbon atom. rsc.orgchemrxiv.org This interaction is a through-space or through-bond phenomenon that can influence the molecule's electronic properties, even though the π-systems are not directly conjugated in the classical sense. rsc.orgchemrxiv.org
In this compound, the central carbon atom is part of a cyclopropane (B1198618) ring, and the ketone's π-system (C=O bond) is orthogonal to the planes of the two cyclopentane (B165970) rings. While the cyclopentane rings are saturated, hyperconjugative interactions can occur. More significant spiro-conjugation effects are observed in systems with unsaturated rings. Theoretical studies on molecules like spiropentadiene show that the mixing of the two perpendicular π-systems can lead to the formation of helical molecular orbitals. rsc.org This interaction can cause a splitting of the energy levels of the molecular orbitals, affecting the HOMO-LUMO gap and, consequently, the molecule's absorption spectrum and reactivity. For this compound, theoretical calculations would be needed to determine the extent of spiro-conjugation between the carbonyl π-system and the σ-framework of the spiro-linked rings and its impact on the molecule's electronic structure.
Predictive Computational Approaches for Reactivity and Selectivity in Dispiro Systems
Predictive computational approaches combine quantum mechanics with other methods, such as machine learning, to forecast the reactivity and selectivity of chemical reactions. These methods are becoming increasingly important for designing new synthetic routes and understanding complex reaction outcomes.
For dispiro systems, these approaches can be used to build quantitative structure-reactivity relationships (QSRR). This involves calculating a set of molecular descriptors for a series of related dispiro compounds using quantum chemical methods. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties, and thermodynamic properties. These calculated descriptors are then used to train machine learning models against experimental data on reactivity or selectivity. The resulting models can then predict the behavior of new, untested dispiro compounds like this compound. Such predictive models are valuable for screening potential reactants and catalysts and for optimizing reaction conditions without the need for extensive, time-consuming laboratory experiments.
Table 3: Common Predictive Computational Approaches in Chemistry
| Approach | Description | Application |
|---|---|---|
| Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) | Statistical models that correlate molecular descriptors (e.g., electronic, steric) with experimental activity or reactivity. | Predicting the biological activity or chemical reactivity of new molecules. |
| Conceptual DFT | Uses descriptors like chemical potential, hardness, and Fukui functions derived from DFT to rationalize and predict reactivity trends. | Identifying reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. |
| Machine Learning (ML) Models | Algorithms (e.g., neural networks, random forests) trained on large datasets of chemical reactions and molecular properties to predict outcomes. | Predicting reaction yields, identifying optimal reaction conditions, and discovering novel reaction pathways. |
Academic Research on Derivatives and Analogs of Dispiro 4.1.4.1 Dodecan 6 One
Dispiro[4.1.4.1]dodecane-6,12-dione and its Chemical Diversification
Dispiro[4.1.4.1]dodecane-6,12-dione, a key derivative, serves as a versatile precursor for a range of chemical transformations. Its synthesis is typically achieved through the dimerization of cyclopentanecarbonyl chloride in the presence of a base like triethylamine. This 1,3-cyclobutanedione derivative has been the subject of various chemical modifications, including reduction, photochemical ring expansion, and conversion to trimeric structures.
Reduction of dispiro[4.1.4.1]dodecane-6,12-dione has been accomplished using several methods. For instance, reduction with lithium aluminum hydride yields the corresponding diol, dispiro[4.1.4.1]dodecane-6,12-diol. researchgate.net Alternatively, the Wolff-Kishner reduction can be employed to completely remove the carbonyl groups, affording the parent hydrocarbon, dispiro[4.1.4.1]dodecane. researchgate.net Another reduction strategy involves mercaptolization followed by desulfurization. researchgate.net
Photochemical studies on dispiro[4.1.4.1]dodecane-6,12-dione have revealed interesting ring-expansion reactions. Irradiation in methanol (B129727) can lead to the formation of a ring-expanded acetal (B89532) via an oxacarbene intermediate. niscpr.res.in This reaction represents a significant finding, as photochemical ring expansion was not previously observed in the photochemistry of cyclobutane-1,3-diones. niscpr.res.in
Furthermore, under base-catalyzed conditions, dispiro[4.1.4.1]dodecane-6,12-dione can undergo trimerization to form trispiro[4.1.4.1.4.1]octadecane-6,12,18-trione. acs.orgdntb.gov.ua This conversion involves the formation of a 1,3,5-cyclohexanetrione from the 1,3-cyclobutanedione dimer. acs.orgdntb.gov.ua
Table 1: Chemical Diversification of Dispiro[4.1.4.1]dodecane-6,12-dione
| Reactant | Reagents and Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Dispiro[4.1.4.1]dodecane-6,12-dione | Lithium aluminum hydride | Dispiro[4.1.4.1]dodecane-6,12-diol | Reduction | researchgate.net |
| Dispiro[4.1.4.1]dodecane-6,12-dione | Wolff-Kishner reduction | Dispiro[4.1.4.1]dodecane | Reduction | researchgate.net |
| Dispiro[4.1.4.1]dodecane-6,12-dione | Irradiation in methanol | Ring-expanded acetal | Photochemical Ring Expansion | niscpr.res.in |
| Dispiro[4.1.4.1]dodecane-6,12-dione | Sodium methoxide (B1231860) (base-catalyzed) | Trispiro[4.1.4.1.4.1]octadecane-6,12,18-trione | Trimerization | acs.orgdntb.gov.ua |
Research on Thioxo-dispiro[4.1.4.1]dodecan-6-one and Related Heterocycles
The introduction of sulfur into the dispiro[4.1.4.1]dodecan-6-one framework has opened avenues for the synthesis of novel heterocyclic compounds. The sterically crowded thioketone, 12-thioxo-dispiro[4.1.4.1]dodecan-6-one, has been prepared and utilized as a key intermediate in cycloaddition reactions.
This thioxo derivative serves as a precursor for the in-situ generation of thiocarbonyl S-methanides (thiocarbonyl ylides). These reactive intermediates can be trapped with various dipolarophiles to afford a range of sulfur-containing heterocycles. For example, trapping with enolizable 5-mercapto-1H-tetrazoles leads to the formation of thioaminals or dithioacetals.
The research in this area has also explored the synthesis of 1,3,4-thiadiazolines derived from 12-thioxo-dispiro[4.1.4.1]dodecan-6-one. These thiadiazolines are valuable precursors for bulky substituted thiiranes and ethylenes, which are of interest in structural and materials chemistry. The thermal decomposition of these dispiro-1,3,4-thiadiazolines results in the extrusion of nitrogen gas and the formation of the corresponding thiirane.
Table 2: Heterocycles Derived from Thioxo-dispiro[4.1.4.1]dodecan-6-one
| Precursor | Reaction Type | Reactant/Condition | Product Class |
|---|---|---|---|
| 12-thioxo-dispiro[4.1.4.1]dodecan-6-one | Trapping of in-situ generated thiocarbonyl S-methanide | Enolizable 5-mercapto-1H-tetrazoles | Thioaminals/Dithioacetals |
| Dispiro-1,3,4-thiadiazoline derivative | Thermal Decomposition | Heating | Thiiranes |
Investigation of Other Spiro-Annulated Carbocycles and Heterocycles with Similar Frameworks
The dispiro[4.1.4.1]dodecane framework, characterized by a central cyclobutane (B1203170) ring spiro-annulated with two cyclopentane (B165970) rings, has inspired the investigation of other spirocyclic systems with similar structural motifs. Research in this area focuses on the synthesis and properties of carbocycles and heterocycles that share the principle of a central small ring being fused to other cyclic systems.
For instance, synthetic efforts have been directed towards spiro-annulated cyclobutane derivatives containing a [5/5/4] core unit, which are valuable building blocks for the synthesis of angular triquinanes. niscpr.res.in The synthesis of these compounds can be achieved through methods such as ketene (B1206846) [2+2] cycloaddition and ring-rearrangement metathesis. niscpr.res.in
The exploration of spiro-annulated heterocycles with analogous frameworks is also an active area of research. For example, spiro-annulated quinolines, where a cycloalkane or another heterocyclic ring is fused to the quinoline (B57606) core, have been synthesized and studied. researchgate.net These compounds are of interest due to their potential pharmacological properties. The synthetic strategies for these molecules often involve the construction of the spiro structure from alicyclic precursors or the rearrangement of more complex heterocyclic systems. researchgate.net
Table 4: Examples of Spiro-Annulated Carbocycles and Heterocycles with Similar Frameworks
| Compound Class | Structural Feature | Synthetic Method | Potential Significance |
|---|---|---|---|
| Spiro-annulated cyclobutanes | [5/5/4] core unit | Ketene [2+2] cycloaddition, Ring-rearrangement metathesis | Building blocks for angular triquinanes |
| Spiro-annulated quinolines | Cycloalkane or heterocycle fused to a quinoline core | Construction from alicyclic precursors, rearrangement reactions | Potential pharmacological properties |
Future Research Directions in Dispiro 4.1.4.1 Dodecan 6 One Chemistry
Development of Novel and Efficient Synthetic Routes
The current known synthesis of Dispiro[4.1.4.1]dodecan-6-one involves the desulfurization of 12,12-di(ethylthio)this compound using Raney nickel in refluxing ethanol, affording the target compound in a 50% yield. oup.com While this method provides access to the molecule, there is considerable scope for the development of more efficient and versatile synthetic strategies. Future research could explore avenues such as:
Metal-Catalyzed Cycloaddition Reactions: Transition metal-catalyzed [2+2] cycloadditions of appropriate dienes or allenes could offer a direct route to the cyclobutane (B1203170) core with the spiro-fused cyclopentane (B165970) rings. Catalytic systems based on iron, rhodium, or palladium could be investigated for their efficacy in promoting such transformations.
Organocatalytic Approaches: The use of chiral organocatalysts could enable the enantioselective construction of the dispiro framework. nih.gov For instance, proline or its derivatives might catalyze aldol or Michael-type reactions that could be elaborated into the target structure.
Photochemical [2+2] Cycloadditions: Intramolecular photochemical [2+2] cycloadditions of suitable precursors could provide a powerful and atom-economical method for the synthesis of the cyclobutanone (B123998) ring.
The development of new synthetic routes would not only improve the accessibility of this compound but also open up possibilities for the synthesis of a variety of substituted derivatives, which could be used to probe structure-activity relationships in different applications.
Discovery of Unprecedented Reaction Pathways and Mechanistic Insights
The reactivity of this compound is an area ripe for exploration. The strained cyclobutane ring is expected to be a key driver of its chemical behavior. A notable known reaction is its photochemical ring expansion. oup.com When irradiated in methanol (B129727) at -70°C, this compound undergoes a smooth ring expansion via an oxacarbene intermediate to predominantly yield a cyclic acetal (B89532). oup.com
Future research should aim to uncover other novel transformations of this molecule. Some potential areas of investigation include:
Thermal Rearrangements: The strained four-membered ring may be susceptible to thermal ring-opening or rearrangement reactions, potentially leading to the formation of interesting and synthetically useful carbocyclic frameworks.
Reactions with Nucleophiles and Electrophiles: A systematic study of the reactions of the carbonyl group with various nucleophiles and the reactivity of the α-positions to electrophiles would provide a more complete picture of its chemical behavior.
Transition Metal-Catalyzed Transformations: The strained C-C bonds of the cyclobutane ring could be activated by transition metals, leading to novel C-H activation or ring-opening cross-coupling reactions.
Detailed mechanistic studies, employing techniques such as isotopic labeling, kinetic analysis, and in-situ spectroscopy, will be crucial to understanding the underlying principles governing these new reactions.
Advancements in Asymmetric Synthesis and Stereocontrol
To the best of our knowledge, the asymmetric synthesis of this compound has not yet been reported. The molecule is chiral, and the development of methods to access enantiomerically pure forms would be a significant advancement. Future research in this area could focus on:
Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts in the synthetic routes discussed in section 8.1 could provide a direct entry to enantiomerically enriched this compound. nih.govresearchgate.netrsc.orgsoton.ac.ukrsc.orgnih.gov For example, a chiral Lewis acid could be employed to catalyze an enantioselective [2+2] cycloaddition.
Resolution of Racemates: Classical resolution techniques, such as the formation of diastereomeric derivatives with a chiral resolving agent, could be employed to separate the enantiomers of the final product or a key intermediate.
Enzymatic Methods: Biocatalysis, using enzymes such as lipases or ketoreductases, could offer a green and highly selective method for the kinetic resolution of racemic this compound or a suitable precursor.
Achieving stereocontrol in the synthesis of this dispiroketone would be a critical step towards exploring its potential applications in areas where chirality is a key factor, such as in the synthesis of complex natural products or as a chiral building block in materials science.
Synergistic Integration of Experimental and Advanced Computational Methodologies
Computational chemistry offers powerful tools to complement and guide experimental studies. grnjournal.uscsmres.co.uknih.govescholarship.orgrsc.org For this compound, a synergistic approach combining experimental work with advanced computational methodologies could provide deeper insights and accelerate discoveries. Future research could leverage computational tools in the following ways:
Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states for both known and hypothetical reactions. nih.govresearchgate.netekb.egrsc.org This would be particularly valuable for understanding the photochemical ring expansion and for predicting the feasibility of new reaction pathways.
Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new compounds and intermediates.
Catalyst Design: For the development of asymmetric syntheses, computational modeling can be used to design and screen potential chiral catalysts, predicting which catalysts are most likely to provide high enantioselectivity.
Understanding Molecular Properties: Calculations can provide information on the electronic structure, strain energy, and other physical properties of this compound, which can help to rationalize its reactivity.
By integrating computational predictions with experimental results, researchers can gain a more comprehensive understanding of the chemistry of this compound and more efficiently design new synthetic strategies and explore its reactivity.
Q & A
Q. How can researchers design robust synthetic routes for Dispiro[4.1.4.1]dodecan-6-one?
- Methodological Answer : Synthetic design should begin with a literature review to identify existing protocols, such as the conversion of dispiro[4.1.4.1]dodecane-6,12-dione to dithione derivatives using phosphorus pentasulfide (P₂S₅) in benzene under reflux conditions . Key considerations include:
- Reagent Selection : Use high-purity reagents to minimize side reactions.
- Reaction Monitoring : Employ TLC or NMR to track intermediate formation.
- Yield Optimization : Adjust stoichiometry and reaction time (e.g., 78% yield achieved via crystallization from methanol) .
Experimental design frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure variables, such as comparing alternative catalysts or solvents .
Q. Table 1: Example Synthesis Parameters from Literature
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dione derivative | P₂S₅, benzene, reflux | Dithione derivative | 78% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm spirocyclic geometry. For example, singlet signals at 1.40 ppm (¹H) indicate symmetric proton environments in the dione precursor .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., C₁₄H₂₈S₂ for dithione derivatives) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for novel derivatives. Cross-validate findings with computational methods (e.g., DFT calculations) .
Q. How should researchers formulate focused literature reviews for this compound?
- Methodological Answer :
- Step 1 : Identify gaps via databases (e.g., SciFinder, Reaxys) using keywords like "spirocyclic ketones" or "dispiro dodecanone derivatives."
- Step 2 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies, e.g., comparing synthetic yields or spectroscopic inconsistencies .
- Step 3 : Organize findings thematically (e.g., synthesis, reactivity, applications) and critique methodological limitations in existing work .
Advanced Research Questions
Q. How can contradictory spectroscopic data across studies be resolved?
- Methodological Answer :
- Root-Cause Analysis : Compare experimental conditions (e.g., solvent effects on NMR shifts). For example, CDC₃ vs. CCl₄ may alter peak splitting .
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, XRD for crystal structure) to confirm assignments.
- Computational Modeling : Employ Gaussian or ORCA to simulate NMR spectra and identify discrepancies between experimental and theoretical results .
Q. What computational strategies predict this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-opening reactions or nucleophilic attacks at the ketone moiety.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., benzene vs. THF).
- Software Tools : Use Avogadro for initial geometry optimization and NWChem for energy profiling .
Q. How to analyze reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O at the ketone group to track oxygen migration during reactions.
- Kinetic Studies : Monitor rate constants under varying temperatures to infer activation parameters.
- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species .
Methodological Frameworks
Q. How to apply the FINER criteria to research on this compound?
- Methodological Answer :
- Feasible : Ensure access to specialized equipment (e.g., high-pressure reactors for hydrogenation).
- Novel : Explore understudied areas like photochemical reactivity or biocatalytic modifications.
- Ethical : Adhere to safety protocols for handling volatile solvents (e.g., benzene) .
- Relevant : Align with broader goals in organic synthesis, such as developing strained scaffolds for drug discovery .
Q. What strategies mitigate biases in data interpretation?
- Methodological Answer :
- Blinded Analysis : Have independent researchers assign NMR peaks without prior knowledge of expected outcomes.
- Triangulation : Combine quantitative (e.g., yield) and qualitative (e.g., crystallinity) data to support conclusions.
- Peer Review : Pre-publish methodologies in open-access platforms for community feedback .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
